molecular formula C17H19ClN6O B12168150 3-(3-chlorophenyl)-1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide

3-(3-chlorophenyl)-1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide

Cat. No.: B12168150
M. Wt: 358.8 g/mol
InChI Key: ZVRKRNZKMVHGRT-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide is a complex organic compound that features a pyrazole ring, a triazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the pyrazole ring followed by the introduction of the triazole moiety and the chlorophenyl group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups such as alkyl or aryl groups.

Scientific Research Applications

3-(3-chlorophenyl)-1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features.

    Biology: It is used in biological assays to study its effects on various biological pathways.

    Agriculture: It is explored as a potential agrochemical for pest control.

    Material Science: It is investigated for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide
  • 3-(3-bromophenyl)-1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide

Uniqueness

The uniqueness of 3-(3-chlorophenyl)-1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H19ClN6O

Molecular Weight

358.8 g/mol

IUPAC Name

5-(3-chlorophenyl)-2-methyl-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]pyrazole-3-carboxamide

InChI

InChI=1S/C17H19ClN6O/c1-10(2)7-15-19-17(22-21-15)20-16(25)14-9-13(23-24(14)3)11-5-4-6-12(18)8-11/h4-6,8-10H,7H2,1-3H3,(H2,19,20,21,22,25)

InChI Key

ZVRKRNZKMVHGRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=NN1)NC(=O)C2=CC(=NN2C)C3=CC(=CC=C3)Cl

Origin of Product

United States

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